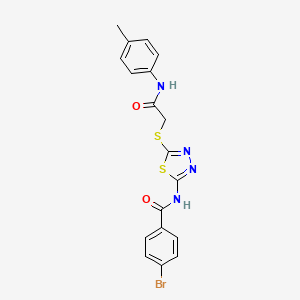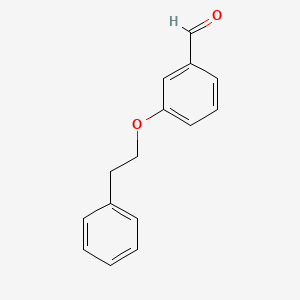
3-(2-Phenylethoxy)benzaldehyde
Descripción general
Descripción
3-(2-Phenylethoxy)benzaldehyde is a chemical compound with the empirical formula C15H14O2 . It has a molecular weight of 226.27 . The IUPAC name for this compound is 3-(2-phenylethoxy)benzaldehyde . The SMILES string representation is O=Cc1cccc(OCCc2ccccc2)c1 .
Molecular Structure Analysis
The InChI code for 3-(2-Phenylethoxy)benzaldehyde is 1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-(2-Phenylethoxy)benzaldehyde is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Catalytic Properties and Synthesis
- Improved Synthesis and Properties: An improved synthesis method for Cu3(BTC)2, a metal-organic framework compound, shows potential for enhancing catalytic properties, including the activation of benzaldehyde for liquid phase cyanosilylation. This compound exhibited a high specific pore volume and Lewis acid copper sites beneficial for catalysis (Schlichte, Kratzke, & Kaskel, 2004).
Enzyme Catalysis and Reaction Engineering
- Enzyme Catalyzed Asymmetric C–C-Bond Formation: The study explores the use of benzaldehyde lyase in the asymmetric synthesis of benzoin derivatives. This showcases the potential of using benzaldehyde derivatives in enzyme-catalyzed reactions for creating specific organic compounds (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Organic Synthesis and Chemical Transformations
- Novel Synthesis of Naphthols and Naphthoquinones: Research on 2-(2-oxo-3-phenylpropyl)benzaldehydes has led to novel methods for synthesizing 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, illustrating the utility of benzaldehyde derivatives in organic synthesis (Martínez, Fernández, Estévez, Estévez, & Castedo, 2005).
Photocatalysis and Environmental Applications
- Photocatalytic Conversion of Benzyl Alcohol: Research on graphitic carbon nitride, a metal-free catalyst, has demonstrated its effectiveness in the selective photocatalytic conversion of benzyl alcohol to benzaldehyde. This highlights the role of benzaldehyde derivatives in green chemistry and environmental applications (Lima, Silva, Silva, & Faria, 2017).
Polymer Chemistry and Material Science
- Synthesis of Benzoxazine Monomers: A study on 2-substituted 1,3-benzoxazines has provided insights into the synthesis of these monomers using benzaldehyde, contributing to advances in polymer chemistry (Ohashi, Cassidy, Huang, Chiou, & Ishida, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-phenylethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVROMYRIBEFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2789940.png)
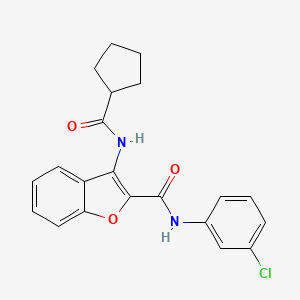
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2789945.png)


![7-(5-bromo-2-chloropyridine-3-carbonyl)-2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B2789948.png)
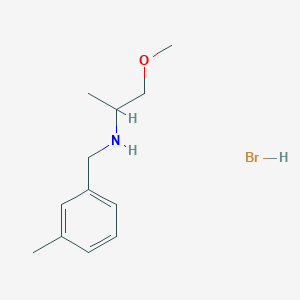

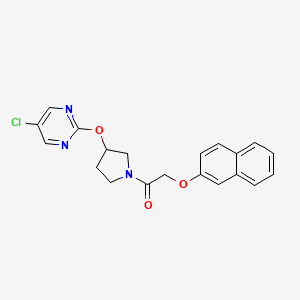
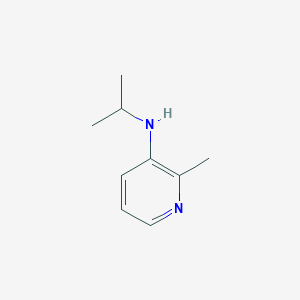
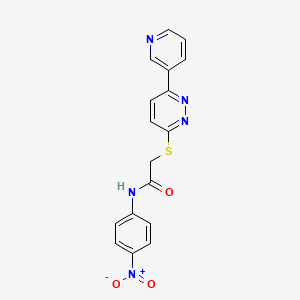
![[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2789959.png)
![N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2789960.png)
